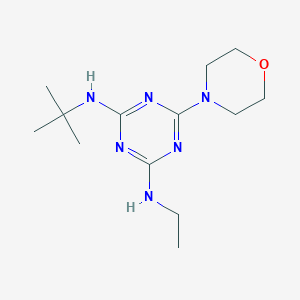

N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, a related compound, are highly versatile intermediates in the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and activated by the tert-butanesulfinyl group for nucleophilic addition. This group is easily removed post-addition (Ellman, Owens, & Tang, 2002).

- Reaction with Nucleophiles : The reaction of a similar compound, 2,4,6-tris[di(tert-butoxycarbonyl)nitromethyl]-1,3,5-triazine, with various nucleophiles like ammonia and morpholine has been studied, highlighting the potential to substitute certain groups in similar triazine compounds (Shastin, Godovikova, & Korsunskii, 2003).

Molecular Structure Analysis

- Structural Characterization of Substituted Triazine Ring : A study on a sterically demanding triazine, similar in structure, showcased its efficient multi-step synthesis and solid-state molecular structure, providing insights into the molecular architecture of such compounds (Werlé et al., 2017).

Chemical Reactions and Properties

- Mannich Reaction : A related triazine compound did not incorporate secondary amines significantly in its Mannich reaction under alkaline conditions. This suggests specific reactivity patterns for triazine derivatives in such reactions (Ebi, Brain, & Udeala, 1996).

- Reactivity Study : The reactivity of a fused derivative of 1,2,4-triazines was studied, showcasing the synthesis and reactivity under various conditions. This provides an understanding of the reactivity patterns of triazine derivatives (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

- Synthesis of N-Heterocycles : The synthesis of C-substituted morpholines and piperazines, which are structurally related to the target compound, reveals details about the synthesis process and physical properties of such compounds (Matlock et al., 2015).

Applications De Recherche Scientifique

Electrochemical Reduction Studies

N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, known as terbuthylazine, is an important herbicide used in various European countries and the United States. Research by Brown (2018) delved into the electrochemical reduction of terbuthylazine under acidic conditions. The study employed various techniques, including GC/MS, IR, and 1H NMR spectroscopy, to analyze post-electrolysis products, shedding light on the compound's behavior under such conditions.

Environmental and Agricultural Applications

A study by Boudesocque et al. (2008) explored the use of a low-cost biosorbent for removing pesticides, including terbuthylazine, from wastewater. The research highlighted the effectiveness of a lignocellulosic substrate in adsorbing pesticides, proving its utility in environmental cleanup and agricultural contexts.

Synthesis and Structural Studies

Research into the synthesis and structure of compounds related to N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been extensive. D’hooghe et al. (2006) conducted a study on the synthesis of cis-3,5-disubstituted morpholine derivatives, contributing to the understanding of complex chemical structures and their synthesis pathways.

Antimicrobial Activity Research

A study by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives, examining their antimicrobial activities. This research is pivotal in exploring the potential of triazine derivatives in developing new antimicrobial agents.

Environmental Impact Assessment

The work of Dahl and Blanck (1996) investigated the environmental impact of Irgarol 1051, a compound related to N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine. Their study on marine periphyton communities revealed significant ecological effects, emphasizing the need for understanding the environmental implications of such chemicals.

Synthesis Techniques and Applications

Further research into the synthesis techniques and applications of related compounds includes work by Matlock et al. (2015) and Quednow and Püttmann (2009). These studies contribute to a broader understanding of the chemical's various synthesis methods and its environmental persistence.

Propriétés

IUPAC Name |

2-N-tert-butyl-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O/c1-5-14-10-15-11(18-13(2,3)4)17-12(16-10)19-6-8-20-9-7-19/h5-9H2,1-4H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQBHPKVBIZGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N2CCOCC2)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)